6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound featuring a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyrroles, and various alkylating agents. The reaction conditions may involve:
Refluxing in organic solvents: such as toluene or xylene.
Use of catalysts: like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH).
Temperature control: to ensure the stability of intermediates and final products.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like FeCl3.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares structural similarities with other chromeno-pyrrole derivatives and substituted phenyl compounds.
Uniqueness
Unique Structural Features: The combination of chromeno and pyrrole rings with specific substituents.
Distinct Properties: Unique chemical reactivity and potential biological activities.
Conclusion
6,7-DIMETHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a compound of significant interest due to its complex structure and diverse applications
Properties
Molecular Formula |
C26H29NO4S |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6,7-dimethyl-1-(4-methylsulfanylphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO4S/c1-15(2)30-12-6-11-27-23(18-7-9-19(32-5)10-8-18)22-24(28)20-13-16(3)17(4)14-21(20)31-25(22)26(27)29/h7-10,13-15,23H,6,11-12H2,1-5H3 |
InChI Key |
XOCLJPACXLKMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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